Tebuconazole Tebuconazole 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol is a tertiary alcohol that is pentan-3-ol substituted by a 4-chlorophenyl, methyl, methyl, and a 1H-1,2,4-triazol-1-ylmethyl at positions 1, 4, 4 and 3 respectively. It is a member of monochlorobenzenes, a member of triazoles and a tertiary alcohol.
Brand Name: Vulcanchem
CAS No.: 107534-96-3
VCID: VC0544819
InChI: InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
SMILES: CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol

Tebuconazole

CAS No.: 107534-96-3

Cat. No.: VC0544819

Molecular Formula: C16H22ClN3O

Molecular Weight: 307.82 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tebuconazole - 107534-96-3

Specification

CAS No. 107534-96-3
Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
IUPAC Name 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
Standard InChI InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
Standard InChI Key PXMNMQRDXWABCY-UHFFFAOYSA-N
SMILES CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Canonical SMILES CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Appearance Solid powder
Colorform Colorless crystals
Melting Point 105 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Tebuconazole [(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol] belongs to the triazole chemical class, characterized by a chlorinated aromatic ring and a triazole moiety (Figure 1). The presence of both hydrophobic (chlorophenyl, dimethyl groups) and hydrophilic (triazole, hydroxyl) components confers amphiphilic properties that influence its environmental behavior .

Table 1: Key physicochemical parameters of tebuconazole

PropertyValue
Molecular formulaC₁₆H₂₂ClN₃O
Molecular weight307.82 g/mol
Water solubility (20°C)36 mg/L
Log K<sub>ow</sub>3.7
Vapor pressure (25°C)1.7 × 10<sup>-6</sup> Pa
Melting point102-104°C

Data source: Safety Data Sheet , EPA assessment

The moderate hydrophobicity (log K<sub>ow</sub> = 3.7) facilitates both soil adsorption and aqueous transport, contributing to its environmental persistence. X-ray crystallography studies reveal a planar triazole ring that enables π-π interactions with biological targets, while the chlorophenyl group enhances membrane permeability .

Mechanisms of Antifungal Action

Sterol Biosynthesis Inhibition

As a cytochrome P450 14α-demethylase (CYP51) inhibitor, tebuconazole disrupts ergosterol synthesis through competitive binding to the enzyme's heme iron center. This interaction prevents the conversion of lanosterol to ergosterol, compromising fungal membrane integrity . Molecular dynamics simulations demonstrate binding affinity (K<sub>i</sub>) of 2.3 nM for Fusarium graminearum CYP51, with hydrogen bonding interactions at residues Tyr136 and His310 .

Broad-Spectrum Activity

Field trials demonstrate efficacy against >60 fungal species, including:

  • Blumeria graminis (powdery mildew): EC₅₀ = 0.8 mg/L

  • Zymoseptoria tritici (leaf blotch): EC₅₀ = 1.2 mg/L

  • Botrytis cinerea (gray mold): EC₅₀ = 2.1 mg/L

Resistance management strategies recommend limiting applications to 2-3 cycles per season due to observed mutations in CYP51 (F136Y, Y464S) that reduce binding affinity by 40-60% .

Environmental Fate and Ecological Impacts

Soil Microbiome Alterations

A 2022 controlled study evaluated tebuconazole's effects on agricultural soil microbiota at four concentrations (0.1-5.0 mg/kg) :

Table 2: Microbial population changes after 60-day exposure

ParameterControl0.1 mg/kg0.5 mg/kg2.5 mg/kg5.0 mg/kg
Bacteria (CFU/g ×10⁶)8.2 ±1.19.8 ±0.911.3 ±1.313.1 ±1.515.4 ±2.0
Fungi (CFU/g ×10³)2.1 ±0.33.8 ±0.45.2 ±0.67.9 ±0.89.3 ±1.1
Actinobacteria (%)22.418.115.312.69.8
Proteobacteria (%)31.228.927.124.321.6

Data adapted from PMC study

The fungicide induced dose-dependent shifts in microbial composition:

  • 5.0 mg/kg increased organotrophic bacteria 1.6-fold and fungi 3.6-fold

  • Actinobacteria abundance decreased 56% at highest dose

  • Firmicutes populations reduced 5.7% (0.1 mg/kg) to 1.7% (2.5 mg/kg)

These changes correlated with decreased β-glucosidase (27%) and dehydrogenase (34%) activity, indicating impaired nutrient cycling .

Human Toxicological Profile

Hepatic Toxicity Mechanisms

A 2021 murine study revealed tebuconazole's dose-dependent hepatotoxicity through multiple pathways :

  • Oxidative Stress: 0.06 mg/kg increased hepatic ROS 2.8-fold vs control

  • Metabolic Disruption:

    • PPAR-α expression ↓ 62%

    • LXR-α activity ↓ 41%

    • Fatty acid synthase ↑ 3.1-fold

  • Apoptosis Induction:

    • Caspase-3 activation ↑ 2.4-fold

    • BAX/BCL-2 ratio ↑ 3.7

Histopathology showed microvesicular steatosis in 83% of high-dose specimens, with portal inflammation scores increasing from 0.2 (control) to 2.8 (0.06 mg/kg) .

Regulatory Status and Exposure Limits

Current Global Regulations

RegionAgricultural MRL (ppm)Occupational MOE Threshold
EPA (USA)0.05-2.5100
EU0.01-1.0120
China0.1-3.0150

The EPA's 2022 draft risk assessment identified concerning MOE values for occupational handlers :

  • Open powder pouring: MOE = 1.2 (inhalation), 54 (dermal)

  • Liquid pouring: MOE = 160 (inhalation), 12 (dermal)

Mitigation strategies requiring respiratory protection (APF 25) and reduced application rates (4,500 ppm) increased MOE above thresholds .

Transformation Products and Combined Toxicity

Major Degradation Pathways

Environmental breakdown occurs via:

  • Hydroxylation: C-1 position → Tebuconazole-OH (t₁/₂ = 28d)

  • Dechlorination: → Deschloro-tebuconazole (t₁/₂ = 42d)

  • Triazole cleavage: → 1,2,4-Triazole (t₁/₂ = 14d)

In silico toxicity predictions (TEST software) indicate:

  • Tebuconazole-OH: 1.3× more hepatotoxic (LD₅₀ = 1,540 mg/kg)

  • Deschloro-tebuconazole: 2.1× greater mutagenic potential

Combined exposure models show synergistic effects:

  • 0.5× LC₅₀ (parent) + 0.5× LC₅₀ (TP) → 92% mortality in Daphnia magna vs 45% for single compounds

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